molecular formula C18H18FN5S B6457982 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine CAS No. 2549024-73-7

4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine

Cat. No.: B6457982
CAS No.: 2549024-73-7
M. Wt: 355.4 g/mol
InChI Key: NZVFOYJBBZITJM-UHFFFAOYSA-N
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Description

The compound 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine is an intricate molecule within the field of medicinal chemistry. Featuring a unique structure that incorporates both a thiadiazole and pyrimidine ring, this compound boasts significant potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine generally involves multistep organic reactions, starting with the construction of key intermediate molecules.

  • Step 1: Formation of the thiadiazole ring by cyclization reactions involving appropriate precursors like thiosemicarbazide and various acid chlorides or carboxylic acids.

  • Step 2: Synthesis of the piperidine moiety.

  • Step 3: Coupling of the thiadiazole with the piperidine under controlled conditions using coupling reagents such as carbodiimides.

  • Step 4: Construction of the pyrimidine ring, often involving nucleophilic substitution reactions.

  • Step 5: The final step typically involves joining the piperidine-thiadiazole intermediate with the pyrimidine precursor through a reaction that ensures the structural integrity of the compound.

Industrial Production Methods

Industrial synthesis may involve optimizing the above laboratory-scale procedures for mass production. This includes scaling up the reactions, ensuring high yield and purity, minimizing by-products, and considering environmental and economic factors for the choice of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound might undergo oxidation in specific positions, though the fluorine and thiadiazole rings generally offer stability against such reactions.

  • Reduction: Reductive conditions might be employed to alter specific functional groups, though the compound's stability must be monitored.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can modify the pyrimidine or thiadiazole rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or hydrogen peroxide.

  • Reduction: Hydrogenation catalysts like palladium on carbon.

  • Substitution: Nucleophiles like amines or alkoxides.

Major Products Formed

These reactions can lead to the formation of various derivatives, each potentially showcasing unique properties or enhanced biological activities.

Scientific Research Applications

The compound's structure, featuring a fluorinated aromatic ring, a thiadiazole moiety, and a pyrimidine core, makes it a versatile candidate for scientific research:

  • Chemistry: Its unique functional groups make it a subject of interest for reaction mechanism studies.

  • Biology: As a potential pharmacophore, it can be explored for its interactions with various biological targets.

  • Medicine: Initial studies might investigate its role as an inhibitor or activator in specific pathways, hinting at its potential use in drug development.

  • Industry: Could be useful in designing new materials or catalysts, considering its diverse reactivity profile.

Mechanism of Action

While the exact mechanism would depend on its biological target, the compound may interact with specific enzymes or receptors:

  • Molecular Targets: Enzymes that facilitate crucial biochemical pathways or receptors involved in signaling.

  • Pathways Involved: May modulate pathways related to inflammation, cell growth, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-fluorophenyl)-1,3,4-thiadiazole

  • Piperidine-based compounds

  • 2-methylpyrimidine derivatives

Uniqueness

What sets 4-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-2-methylpyrimidine apart is the specific combination of the thiadiazole and pyrimidine rings linked via a piperidine ring, which may endow it with unique binding affinities and reactivity profiles, potentially leading to distinctive biological and chemical properties.

By investigating such compounds, scientists can uncover novel interactions and mechanisms, pushing the boundaries of current scientific knowledge. Always worth being curious about what the next discovery could be!

Properties

IUPAC Name

2-(2-fluorophenyl)-5-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5S/c1-12-20-9-8-16(21-12)24-10-4-5-13(11-24)17-22-23-18(25-17)14-6-2-3-7-15(14)19/h2-3,6-9,13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVFOYJBBZITJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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